molecular formula C14H14ClN3 B8595036 6-Methyl-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-chloropyrimidine

6-Methyl-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-chloropyrimidine

Cat. No. B8595036
M. Wt: 259.73 g/mol
InChI Key: RUKVYOIUOKPLGM-UHFFFAOYSA-N
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Patent
US05750531

Procedure details

In accordance with the same procedure as in Step 1 of Example 1, except that 6-methyl-2,4-dichloropyrimidine (3.26 g, 20 mmol), 1,2,3,4-tetrahydroisoquinoline(2.6 ml, 20.5 mmol), triethylamine(3.4 ml, 24.4 mmol) and N,N-dimethyl formamide (10 ml) were used as starting materials, 3.1 g of the titled compound was prepared. (Yield: 59.7%)
Quantity
3.26 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
3.4 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
59.7%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([Cl:8])[N:5]=[C:4](Cl)[CH:3]=1.[CH2:10]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH2:13][CH2:12][NH:11]1.C(N(CC)CC)C>CN(C)C=O>[CH3:1][C:2]1[N:7]=[C:6]([Cl:8])[N:5]=[C:4]([N:11]2[CH2:12][CH2:13][C:14]3[C:19](=[CH:18][CH:17]=[CH:16][CH:15]=3)[CH2:10]2)[CH:3]=1

Inputs

Step One
Name
Quantity
3.26 g
Type
reactant
Smiles
CC1=CC(=NC(=N1)Cl)Cl
Step Two
Name
Quantity
2.6 mL
Type
reactant
Smiles
C1NCCC2=CC=CC=C12
Step Three
Name
Quantity
3.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=NC(=N1)Cl)N1CC2=CC=CC=C2CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 59.7%
YIELD: CALCULATEDPERCENTYIELD 59.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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